5-(Benzylsulfanyl)-1,3-thiazol-2-amine
CAS No.: 62557-36-2
Cat. No.: VC4118051
Molecular Formula: C10H10N2S2
Molecular Weight: 222.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62557-36-2 |
|---|---|
| Molecular Formula | C10H10N2S2 |
| Molecular Weight | 222.3 g/mol |
| IUPAC Name | 5-benzylsulfanyl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C10H10N2S2/c11-10-12-6-9(14-10)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,12) |
| Standard InChI Key | KJPMLOGHYCMCKF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSC2=CN=C(S2)N |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=CN=C(S2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
5-(Benzylsulfanyl)-1,3-thiazol-2-amine belongs to the thiazole family, characterized by a five-membered ring containing one nitrogen and one sulfur atom. Key structural attributes include:
| Property | Value |
|---|---|
| CAS Number | 62557-36-2 |
| Molecular Formula | |
| Molecular Weight | 222.3 g/mol |
| IUPAC Name | 5-(Benzylsulfanyl)-1,3-thiazol-2-amine |
| Key Functional Groups | Thiazole ring, benzylsulfanyl, primary amine |
The benzylsulfanyl group enhances lipophilicity, improving membrane permeability, while the amine group facilitates hydrogen bonding with biological targets .
Structural Analogues and Isomers
Distinguishing this compound from structurally similar molecules is critical. For example, 5-benzyl-1,3-thiazol-2-amine (CAS 121952-97-4) lacks the sulfanyl bridge, resulting in a molecular formula of and reduced molecular weight (190.26 g/mol) . Such differences significantly alter physicochemical and biological properties, underscoring the importance of precise substituent positioning in drug design .
Synthesis and Derivative Development
Primary Synthetic Routes
The synthesis of 5-(Benzylsulfanyl)-1,3-thiazol-2-amine typically involves:
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Thioamide Cyclization: Reaction of thioamides with substituted benzyl halides under basic conditions.
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Post-Functionalization: Introduction of additional groups at the amine or benzyl positions to create derivatives .
A representative synthesis begins with 2-aminothiazole, which reacts with benzyl mercaptan in the presence of a base like potassium carbonate. The reaction proceeds via nucleophilic substitution, yielding the target compound in 65–78% efficiency .
Key Derivatives and Modifications
Recent studies have explored derivatives to enhance bioactivity:
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N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides: Synthesized by reacting 5-(Benzylsulfanyl)-1,3-thiazol-2-amine with ethanediamine, these derivatives showed promising anticancer activity in NCI screenings .
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2-(Benzyl(substituted phenyl)amino)-5-(substituted benzylidene)thiazol-4(5H)-ones: These derivatives exhibited MIC values of 4–16 µg/mL against Bacillus subtilis and Escherichia coli, outperforming standard antibiotics in some cases .
Biological Activities and Mechanisms
Antimicrobial Properties
Thiazole derivatives are potent broad-spectrum antimicrobial agents. 5-(Benzylsulfanyl)-1,3-thiazol-2-amine disrupts bacterial cell membranes via lipophilic interactions, with MIC values ranging from 8–32 µg/mL against Gram-positive pathogens . The benzylsulfanyl group enhances penetration through lipid bilayers, while the amine group interferes with microbial enzymatic processes .
Table 1: Antimicrobial Activity of Selected Derivatives
| Derivative | MIC (µg/mL) | Target Pathogens |
|---|---|---|
| 3b (Chloro-substituted) | 4–8 | S. aureus, E. coli |
| 3m (Nitro-substituted) | 8–16 | C. albicans, A. niger |
Applications in Medicinal Chemistry
Scaffold for Multi-Target Agents
The compound’s modular structure allows simultaneous targeting of multiple pathways. For example:
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Antimicrobial-Anticancer Hybrids: Derivatives combining benzylsulfanyl groups with fluoro substituents show dual activity .
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Antioxidant Derivatives: Electron-donating groups (e.g., -OCH) at the benzyl position enhance free radical scavenging capacity.
Drug Delivery Considerations
The logP value of 2.7 ± 0.3 suggests moderate lipophilicity, necessitating formulation strategies like nanoencapsulation for improved bioavailability .
Challenges and Limitations
Synthetic Challenges
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Regioselectivity Issues: Competing reactions during cyclization can yield byproducts like 4-benzylsulfanyl isomers.
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Purification Difficulties: The compound’s low solubility in aqueous media complicates chromatographic separation .
Pharmacological Limitations
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CYP450 Inhibition: Preliminary studies indicate potent inhibition of CYP3A4 (IC = 1.2 µM), raising drug-drug interaction concerns.
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Hepatotoxicity: At concentrations > 50 µM, glutathione depletion and ALT elevation were observed in hepatocyte models .
Future Directions
Structural Optimization Strategies
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Polar Group Introduction: Adding -SONH or -COOH moieties to improve water solubility .
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Prodrug Development: Masking the amine group as a phosphate ester to enhance oral absorption .
Targeted Therapeutic Applications
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